N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H19FN2O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-16-7-8-17(18(11-16)26-2)19(24)22-10-9-15-12-27-20(23-15)13-3-5-14(21)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,22,24) |
InChI Key |
ZHQBMZYDEXOGIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenyl)-1,3-thiazole.
Alkylation: The thiazole derivative is then alkylated with 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.
Amidation: The final step involves the reaction of the alkylated thiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to the biological activities associated with thiazole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials or as a chemical intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may enhance its binding affinity to target proteins. Additionally, the fluorophenyl group can contribute to the compound’s lipophilicity, facilitating its passage through cellular membranes .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2,4-dimethoxybenzamide: A benzamide derivative with potential biological activities.
4-fluoroaniline: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide is unique due to the combination of its thiazole ring, fluorophenyl group, and dimethoxybenzamide moiety. This unique structure may confer specific biological activities and pharmacokinetic properties that are not present in simpler or less substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
